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Compound of Interest

Compound Name: PSB 0788

Cat. No.: B610301

Get Quote

Status of PSB 0788: "PSB 0788" is not currently indexed as a standard reference compound in

major public pharmacological repositories (IUPHAR/BPS, PubChem). It is highly probable that

this refers to a specific internal analog from the PharmaCenter Bonn (PSB) library, or is a

typographic variation of the well-characterized PSB-0777 (a potent Adenosine A2A receptor

agonist) or PSB-0739 (P2Y12 antagonist).

To ensure this guide provides actionable utility, we will treat PSB 0788 as a representative

Adenosine Receptor Ligand (likely targeting A2A or A2B subtypes, consistent with the PSB-

07xx series). This guide details the rigorous experimental frameworks required to determine the

Ki (Binding Affinity) and IC50 (Functional Inhibition) for such compounds, using PSB-0777 data

as a validated reference standard.

Key Metrics for PSB Series (Reference: PSB-0777):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b610301#bc-rfq
https://www.benchchem.com/product/b610301/docs?utm_src=pdf-body#executive-summary-compound-identity
https://www.benchchem.com/product/b610301/docs?utm_src=pdf-body#executive-summary-compound-identity
https://www.benchchem.com/product/b610301/docs?utm_src=pdf-body#executive-summary-compound-identity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610301?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metric Value (Human A2A) Assay Type Significance

Ki 44.4 nM
Radioligand
Binding

High affinity
binding to the
orthosteric site.

EC50 ~128 nM cAMP Accumulation

Potent functional

activation (Full

Agonist).

| Selectivity | >1000-fold | vs. A1, A2B, A3 | High subtype specificity. |

Mechanistic Grounding
The PSB series generally targets Purinergic Receptors (P1/Adenosine or P2/ATP receptors).

For the PSB-07xx series, the primary target is the Adenosine A2A Receptor, a Gs-coupled

GPCR.

Binding (Ki): The ligand competes with a radiolabeled reference (e.g., [³H]CGS 21680) for

the orthosteric binding pocket.

Function (IC50/EC50):

Agonists: Induce conformational change

G

s activation

Adenylyl Cyclase (AC) stimulation

cAMP increase.

Antagonists: Block the binding of endogenous Adenosine, preventing cAMP production.

Pathway Visualization (DOT)
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Caption: Signal transduction pathway for Adenosine A2A receptor ligands. Ki is determined at

the Receptor node; IC50/EC50 is measured at the cAMP node.

Determination of Ki (Binding Affinity)
The Ki value is an intrinsic property of the ligand-receptor interaction, independent of assay

conditions (unlike IC50). It is derived from the Cheng-Prusoff equation.

Protocol: Radioligand Competition Binding Assay
Objective: Determine the affinity of PSB 0788 for the human Adenosine A2A receptor.

Materials:
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Membranes: CHO or HEK293 cells stably expressing hA2A.

Radioligand: [³H]CGS 21680 (Agonist) or [³H]ZM 241385 (Antagonist). Note: Use ZM 241385

to detect both high and low-affinity states.

Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Enzyme: Adenosine Deaminase (ADA) (2 U/mL) – Critical: Degrades endogenous adenosine

which would skew results.

Step-by-Step Workflow:

Preparation: Thaw membrane prep and dilute in Buffer + ADA. Incubate for 30 min at RT to

remove endogenous adenosine.

Plate Setup: Use 96-well plates.

Total Binding: Membrane + Radioligand + Vehicle.

Non-Specific Binding (NSB): Membrane + Radioligand + Excess NECA (10 µM).

Test: Membrane + Radioligand + PSB 0788 (10⁻¹⁰ to 10⁻⁵ M).

Incubation: 90 minutes at 25°C. Equilibrium must be reached.

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold

buffer.

Detection: Add scintillant and count radioactivity (CPM).

Data Analysis (The Math):

Plot % Specific Binding vs. Log[PSB 0788].

Determine IC50 (concentration displacing 50% of radioligand) using non-linear regression.

Calculate Ki:

: Concentration of radioligand used (nM).
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: Dissociation constant of the radioligand (determined previously via Saturation Binding).

Determination of IC50 (Functional Potency)
If PSB 0788 is an antagonist, we measure its ability to inhibit agonist-induced cAMP

accumulation. If it is an agonist, we measure EC50.

Protocol: cAMP Accumulation Assay (TR-FRET)
Objective: Quantify the functional potency of PSB 0788.

Materials:

Cells: CHO-hA2A cells.

Reagents: IBMX (Phosphodiesterase inhibitor), Rolipram.

Detection Kit: HTRF or Lance Ultra cAMP kit (PerkinElmer/Cisbio).

Agonist Challenge (for Antagonists): NECA or CGS 21680 at EC80 concentration.

Step-by-Step Workflow:

Cell Seeding: 2,000 cells/well in 384-well low-volume plates.

Compound Addition:

For Antagonist Mode (IC50): Add PSB 0788 (serial dilution). Incubate 15 min. Then add

Agonist (EC80).

For Agonist Mode (EC50): Add PSB 0788 (serial dilution) directly.

Stimulation: Incubate 30-60 minutes at RT.

Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates (FRET pair).

Measurement: Read Fluorescence Resonance Energy Transfer (665 nm / 620 nm ratio).

Data Analysis:
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IC50 Calculation: Plot FRET ratio vs. Log[PSB 0788].

Schild Analysis (Optional): If characterizing a competitive antagonist, perform the assay at

multiple agonist concentrations to determine pA2.

Experimental Logic Diagram (DOT)
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Caption: Parallel workflow for determining affinity (Ki) and potency (IC50) of PSB compounds.

Comparative Data Table (PSB Standards)
Use these values to benchmark the performance of the unknown "PSB 0788".

Compound Target Function Ki (nM)
IC50 / EC50
(nM)

Reference

PSB-0777 hA2A Full Agonist 44.4 128 (EC50)
J. Med.

Chem. 2006

PSB-1115 hA2B Antagonist 53.4 ~200 (IC50)
Bioorg. Med.

Chem. 2006

ZM 241385 hA2A Antagonist 0.8 -
Standard

Control

CGS 21680 hA2A Agonist 27.0 160 (EC50)
Standard

Control
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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